![molecular formula C20H16ClN3O2S B3358985 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide CAS No. 831220-36-1](/img/structure/B3358985.png)
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide
Overview
Description
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then chlorinated to introduce the chloro group at the 3-position. This intermediate is subsequently reacted with benzene-1-sulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication . The compound may also interact with other enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat bacterial infections.
Uniqueness
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is unique due to its specific structure, which combines the acridine and sulfonamide moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Biological Activity
4-{[(3-Chloroacridin-1-YL)methyl]amino}benzene-1-sulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group, which is crucial for its biological activity.
Benzenesulfonamides, including this compound, often exert their effects through the inhibition of carbonic anhydrases (CAs), enzymes that play a critical role in various physiological processes. The inhibition of CAs can lead to alterations in pH regulation and fluid balance in tissues, which is particularly relevant in the treatment of conditions such as glaucoma and edema.
Inhibition of Carbonic Anhydrases
Research indicates that this compound may inhibit multiple isoforms of carbonic anhydrases. The inhibition constants for various isoforms are summarized in Table 1:
Carbonic Anhydrase Isoform | Inhibition Constant (nM) |
---|---|
hCA I | 41.5 - 1500 |
hCA II | 30.1 - 755 |
hCA IX | Low nanomolar |
hCA XII | Subnanomolar |
These findings suggest that the compound has significant potential as a therapeutic agent targeting these enzymes.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, demonstrating its effects on cardiovascular parameters and potential antitumor activity.
Cardiovascular Effects
A study investigated the impact of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results showed that certain derivatives could significantly decrease perfusion pressure, suggesting a potential for managing hypertension through calcium channel modulation.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Study on Perfusion Pressure : A study demonstrated that 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide decreased heart rate and perfusion pressure in rat models, indicating a potential therapeutic role in cardiovascular diseases .
- Antitumor Studies : Another investigation reported the synthesis and evaluation of new N-aryl derivatives containing sulfonamide moieties, revealing promising antitumor properties against mouse lymphoid leukemia .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using computational models. Key parameters include:
Parameter | Value |
---|---|
Volume of Distribution (VD) | 1.887 ml/min |
Clearance Rate (CL) | 1.127 ml/min/kg |
Half-life (T1/2) | 0.257 hours |
These parameters suggest a moderate clearance rate and short half-life, which may influence dosing regimens in clinical settings.
Toxicity Analysis
Toxicity studies indicate that some sulfonamide derivatives can produce adverse effects in biological systems. The theoretical model used to assess toxicity for this compound suggests a need for further empirical studies to evaluate its safety profile in vivo.
Properties
IUPAC Name |
4-[(3-chloroacridin-1-yl)methylamino]benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c21-15-9-14(12-23-16-5-7-17(8-6-16)27(22,25)26)18-10-13-3-1-2-4-19(13)24-20(18)11-15/h1-11,23H,12H2,(H2,22,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRTUWBTNHHNRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)Cl)CNC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10835648 | |
Record name | 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10835648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831220-36-1 | |
Record name | 4-{[(3-Chloroacridin-1-yl)methyl]amino}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10835648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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